1-[(4-methylphenyl)methyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one
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Overview
Description
1-[(4-methylphenyl)methyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with a thioxo group and a 4-methylbenzyl substituent. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenyl)methyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one typically involves the condensation of 4-methylbenzylamine with a suitable isothiocyanate, followed by cyclization. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylphenyl)methyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The quinazolinone core can be reduced to form a dihydroquinazolinone derivative.
Substitution: The 4-methylbenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)methyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group and quinazolinone core play a crucial role in binding to these targets, leading to the modulation of their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
- 1-(4-methoxybenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
- 1-(4-nitrobenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
Uniqueness
1-[(4-methylphenyl)methyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one is unique due to the presence of the 4-methylbenzyl group, which can influence its biological activity and chemical reactivity. This substituent can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(20)17-16(18)19/h6-9H,2-5,10H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKLMSPPUOXLMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(CCCC3)C(=S)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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